molecular formula C28H26N2O4S B322160 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide

Cat. No.: B322160
M. Wt: 486.6 g/mol
InChI Key: VPPHFPYVZLMFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide is a complex organic compound with the molecular formula C28H26N2O4S and a molecular weight of 486.58 g/mol . This compound is characterized by its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and a diphenylacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-ethoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow synthesis may also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2,2-diphenylacetamide
  • N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2,2-diphenylpropionamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H26N2O4S/c1-2-34-25-17-13-24(14-18-25)30-35(32,33)26-19-15-23(16-20-26)29-28(31)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-20,27,30H,2H2,1H3,(H,29,31)

InChI Key

VPPHFPYVZLMFKH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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